molecular formula C19H21ClFN3O3S B296884 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide

Cat. No.: B296884
M. Wt: 425.9 g/mol
InChI Key: BQGUHADDQZWHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a chlorophenyl group, and a fluorophenyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amines and dihaloalkanes under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the piperazine ring.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a similar nucleophilic substitution reaction, using a fluorophenyl halide.

    Formation of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)methanesulfonamide
  • N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-cyclohexylmethanesulfonamide

Uniqueness

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential therapeutic effects compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21ClFN3O3S

Molecular Weight

425.9 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C19H21ClFN3O3S/c1-28(26,27)24(17-7-5-16(21)6-8-17)14-19(25)23-11-9-22(10-12-23)18-4-2-3-15(20)13-18/h2-8,13H,9-12,14H2,1H3

InChI Key

BQGUHADDQZWHHU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.